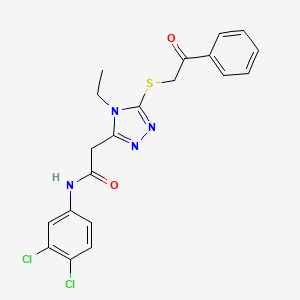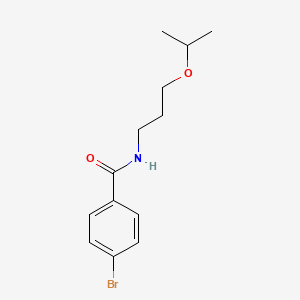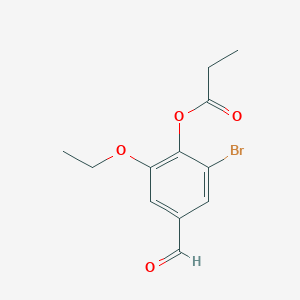
N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide
描述
N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.
Introduction of the phenacylsulfanyl group: This step might involve the reaction of the triazole intermediate with phenacyl chloride in the presence of a base.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction using 3,4-dichloroaniline.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the triazole ring or the phenacyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Possible development as a pharmaceutical agent with antimicrobial, antifungal, or anticancer properties.
Industry: Could be used in the development of agrochemicals or materials science.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound might bind to a specific active site, blocking substrate access or altering the enzyme’s conformation.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide may have unique structural features that confer specific biological activities or improved pharmacokinetic properties compared to other triazole derivatives.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c1-2-26-18(11-19(28)23-14-8-9-15(21)16(22)10-14)24-25-20(26)29-12-17(27)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYIPZWMQJTEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[3-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4647310.png)
![METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE](/img/structure/B4647317.png)

![N-[3-(1-azepanyl)propyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4647326.png)
![4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4647328.png)
![4-BUTOXY-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}BENZAMIDE](/img/structure/B4647332.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B4647336.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![3-({2-[(Phenylcarbamothioyl)amino]ethyl}carbamoyl)propanoic acid](/img/structure/B4647365.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)
![2-[cyclohexyl(methyl)amino]-N-(2-ethylphenyl)acetamide](/img/structure/B4647376.png)

